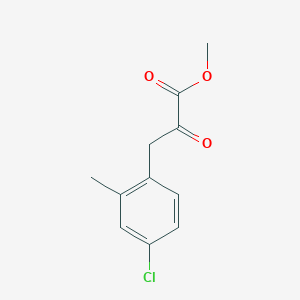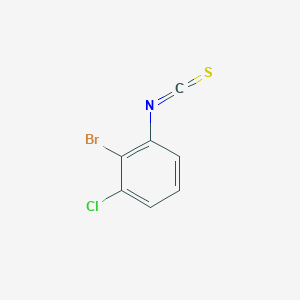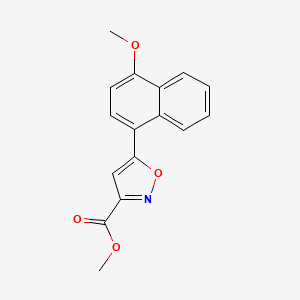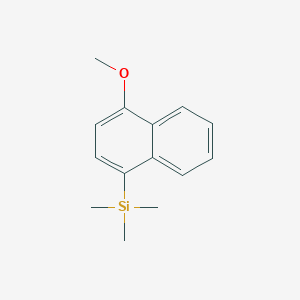
3,3-Dimethylazetidine-1-sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylazetidine-1-sulfonyl Chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylazetidine-1-sulfonyl Chloride typically involves the cyclization of γ-prenylated amines using an iodine-mediated intramolecular cyclization reaction . This method provides a highly diastereoselective route to the desired azetidine compound.
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the reaction of the corresponding sulfonic acids with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylazetidine-1-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduced Products: Reduced forms of the compound, often leading to the formation of secondary amines.
Aplicaciones Científicas De Investigación
3,3-Dimethylazetidine-1-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylazetidine-1-sulfonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the bioactive molecule being synthesized .
Comparación Con Compuestos Similares
- 3,3-Dimethylazetidine Hydrochloride
- 1,3,3-Trimethylazetidine
- Aziridines
Comparison: 3,3-Dimethylazetidine-1-sulfonyl Chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other azetidines and aziridines. This functional group allows for the formation of sulfonamide bonds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C5H10ClNO2S |
|---|---|
Peso molecular |
183.66 g/mol |
Nombre IUPAC |
3,3-dimethylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3 |
Clave InChI |
HJDYHMPGTKZASJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)


![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)




![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)

![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
